2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Evaluation as Antimicrobial Agents
Research led by Debnath and Ganguly (2015) discusses the synthesis of novel acetamide derivatives evaluated for their antimicrobial activities against various pathogenic microorganisms. This study highlights the potential use of such compounds in developing new antibacterial and antifungal agents (Debnath & Ganguly, 2015).
Radiosynthesis for PET Imaging
Dollé et al. (2008) explored the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research is significant for the development of diagnostic tools in neuroscience and oncology (Dollé et al., 2008).
Anticancer and Anti-Inflammatory Activities
Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluating them as anti-inflammatory and analgesic agents. This work contributes to the search for new therapeutic agents with potential COX-2 inhibitory, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Inhibitors of Ribonucleotide Reductase
Farr et al. (1989) synthesized acyclonucleoside hydroxamic acids aiming to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis. The compounds were evaluated for their potential as antitumor agents, highlighting the role of such molecules in cancer research (Farr et al., 1989).
Future Directions
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S/c1-2-34-17-13-11-16(12-14-17)31-25(33)24-23(18-7-3-5-9-20(18)29-24)30-26(31)35-15-22(32)28-21-10-6-4-8-19(21)27/h3-14,29H,2,15H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJHLBABWCKKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide |
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